Desmopressin-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

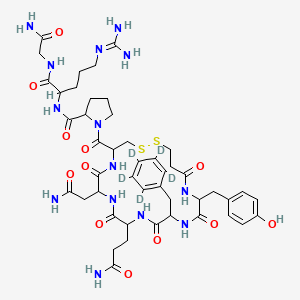

2D Structure

Properties

Molecular Formula |

C46H64N14O12S2 |

|---|---|

Molecular Weight |

1074.3 g/mol |

IUPAC Name |

N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-13-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C46H64N14O12S2/c47-35(62)15-14-29-40(67)58-32(22-36(48)63)43(70)59-33(45(72)60-18-5-9-34(60)44(71)56-28(8-4-17-52-46(50)51)39(66)53-23-37(49)64)24-74-73-19-16-38(65)54-30(21-26-10-12-27(61)13-11-26)41(68)57-31(42(69)55-29)20-25-6-2-1-3-7-25/h1-3,6-7,10-13,28-34,61H,4-5,8-9,14-24H2,(H2,47,62)(H2,48,63)(H2,49,64)(H,53,66)(H,54,65)(H,55,69)(H,56,71)(H,57,68)(H,58,67)(H,59,70)(H4,50,51,52)/i1D,2D,3D,6D,7D |

InChI Key |

NFLWUMRGJYTJIN-FSTBWYLISA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC2C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N2)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)[2H])[2H] |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Desmopressin-d5: A Technical Guide to its Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for Desmopressin-d5, a deuterated analog of the synthetic vasopressin derivative, Desmopressin. This guide is intended for researchers and professionals involved in drug development and scientific investigation.

Core Chemical and Physical Properties

This compound is a synthetic nonapeptide, structurally similar to the natural antidiuretic hormone, vasopressin. The key modifications from vasopressin are the deamination of the N-terminal cysteine and the substitution of L-arginine at position 8 with D-arginine, which increases its antidiuretic potency and prolongs its half-life.[1] The "-d5" designation indicates that five hydrogen atoms on the phenylalanine residue have been replaced with deuterium. This isotopic labeling is particularly useful in pharmacokinetic studies and as an internal standard for mass spectrometry-based quantification.

Quantitative Data Summary

The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₄₆H₅₉D₅N₁₄O₁₂S₂[2][3] |

| Molecular Weight | 1074.25 g/mol [2][4] |

| IUPAC Name | N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-13-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide[5] |

| Synonyms | 1-(3-Mercaptopropanoic Acid)-8-D-arginine Vasopressin-d5, DDAVP-d5, Minirin-d5, Octim-d5[3][4] |

| Appearance | White to Off-White Crystalline Solid[4] |

| Storage Conditions | 2-8°C Refrigerator[4] or -20°C[6] |

| Amino Acid Sequence | Mpa-Tyr-Phe(d5)-Gln-Asn-Cys-Pro-D-Arg-Gly-NH₂ (with a disulfide bridge between Mpa-1 and Cys-6) |

Chemical Structure

This compound is a cyclic peptide with a disulfide bond forming a ring structure. The deuterium labeling is located on the aromatic ring of the phenylalanine residue.

Caption: Schematic of this compound peptide sequence.

Mechanism of Action and Signaling Pathways

The biological activity of this compound is expected to be identical to that of Desmopressin. It primarily functions as a selective agonist for the vasopressin V2 receptor, which is predominantly expressed in the renal collecting ducts.[7] This interaction initiates a signaling cascade that leads to water reabsorption. Additionally, Desmopressin stimulates the release of coagulation factors from endothelial cells.

Antidiuretic Signaling Pathway

The binding of Desmopressin to the V2 receptor triggers a G-protein coupled signaling cascade, increasing water permeability in the kidney's collecting ducts.

Caption: V2 receptor signaling pathway of Desmopressin.

Hemostatic Action

Desmopressin also interacts with V2 receptors on endothelial cells, promoting the release of von Willebrand factor (vWF) and factor VIII, which are crucial for blood coagulation.[8]

Caption: Hemostatic action of Desmopressin.

Experimental Protocols

The following are generalized protocols for the characterization of this compound. Specific parameters may require optimization.

Protocol for Peptide Identity and Isotopic Purity Confirmation by Mass Spectrometry

Objective: To confirm the amino acid sequence and determine the isotopic enrichment of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve this compound in a suitable solvent, such as a water/acetonitrile mixture with 0.1% formic acid, to a final concentration of approximately 1 mg/mL.

-

If necessary, perform a buffer exchange to a volatile buffer system.

-

-

Mass Spectrometric Analysis:

-

Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

-

Acquire full scan mass spectra in positive ion mode to determine the molecular weight of the intact peptide. The observed mass should correspond to the theoretical mass of this compound.

-

Perform tandem mass spectrometry (MS/MS) on the precursor ion. Fragment the peptide using collision-induced dissociation (CID) or a similar technique.

-

-

Data Analysis:

-

Analyze the MS/MS spectrum to identify the b- and y-ion series. The fragmentation pattern will confirm the amino acid sequence.

-

Specifically, examine the fragment ions containing the phenylalanine residue to confirm the +5 Da mass shift due to deuterium labeling.

-

Calculate the isotopic enrichment by comparing the peak intensities of the deuterated and non-deuterated peptide signals.

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the characterization of this compound.

Caption: General workflow for this compound characterization.

Synthesis and Quality Control

Desmopressin is typically synthesized using solid-phase peptide synthesis (SPPS), often employing Fmoc chemistry.[9] The synthesis involves the sequential addition of protected amino acids to a solid support, followed by cleavage from the resin, deprotection, and formation of the disulfide bond.[10] The synthesis of this compound would follow a similar route, with the incorporation of the deuterated phenylalanine amino acid at the appropriate step.

Quality control is critical and typically involves a suite of analytical techniques to ensure the identity, purity, and stability of the final product. These methods include:

-

High-Performance Liquid Chromatography (HPLC): To assess purity and quantify impurities.

-

Mass Spectrometry (MS): To confirm the molecular weight and sequence.

-

Amino Acid Analysis: To verify the amino acid composition.

This technical guide provides a foundational understanding of this compound for research and development purposes. For specific applications, further optimization of analytical methods and experimental protocols is recommended.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. scbt.com [scbt.com]

- 3. vivanls.com [vivanls.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | C46H64N14O12S2 | CID 46781204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. allmpus.com [allmpus.com]

- 7. Desmopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Desmopressin - Wikipedia [en.wikipedia.org]

- 9. WO2011011342A9 - Synthesis of desmopressin - Google Patents [patents.google.com]

- 10. CN112062813B - Synthesis method of desmopressin - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Purification of Desmopressin-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Desmopressin-d5, a deuterated analog of the synthetic antidiuretic hormone Desmopressin. The incorporation of deuterium at the phenylalanine residue offers a valuable tool for pharmacokinetic studies and as an internal standard in mass spectrometry-based assays. This document outlines the chemical synthesis via solid-phase peptide synthesis (SPPS), details the purification protocol using preparative high-performance liquid chromatography (HPLC), and presents the expected analytical characterization data.

Synthesis of this compound

The synthesis of this compound is achieved through a stepwise solid-phase peptide synthesis (SPPS) approach utilizing Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry. The deuterated component, Fmoc-L-phenylalanine-d5, is incorporated into the peptide sequence at the desired position.

Materials and Reagents

A comprehensive list of materials and reagents required for the synthesis is provided in the table below.

| Reagent/Material | Grade | Supplier (Example) |

| Rink Amide MBHA Resin | 100-200 mesh, ~0.5 mmol/g | Sigma-Aldrich |

| Fmoc-Gly-OH | Synthesis Grade | Bachem |

| Fmoc-D-Arg(Pbf)-OH | Synthesis Grade | Bachem |

| Fmoc-Pro-OH | Synthesis Grade | Bachem |

| Fmoc-Cys(Trt)-OH | Synthesis Grade | Bachem |

| Fmoc-Asn(Trt)-OH | Synthesis Grade | Bachem |

| Fmoc-Gln(Trt)-OH | Synthesis Grade | Bachem |

| Fmoc-L-phenylalanine-d5-OH | >98% Isotopic Purity | CDN Isotopes |

| Fmoc-Tyr(tBu)-OH | Synthesis Grade | Bachem |

| 3-(Tritylthio)propionic acid | Synthesis Grade | Sigma-Aldrich |

| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | Sigma-Aldrich |

| 1-Hydroxybenzotriazole (HOBt) | Synthesis Grade | Sigma-Aldrich |

| Piperidine | ACS Grade | Fisher Scientific |

| N,N-Dimethylformamide (DMF) | HPLC Grade | Fisher Scientific |

| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific |

| Trifluoroacetic acid (TFA) | Reagent Grade | Sigma-Aldrich |

| Triisopropylsilane (TIS) | Reagent Grade | Sigma-Aldrich |

| 1,2-Ethanedithiol (EDT) | Reagent Grade | Sigma-Aldrich |

| Diethyl ether | ACS Grade | Fisher Scientific |

| Iodine | ACS Grade | Sigma-Aldrich |

| Acetic acid | Glacial | Fisher Scientific |

| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |

Experimental Protocol: Solid-Phase Peptide Synthesis

The synthesis is performed on a Rink Amide MBHA resin, which upon cleavage yields a C-terminally amidated peptide. The general cycle for each amino acid addition involves Fmoc deprotection and subsequent coupling of the next Fmoc-protected amino acid.

Step 1: Resin Preparation

-

Swell the Rink Amide MBHA resin in N,N-Dimethylformamide (DMF) for 1 hour in a reaction vessel.

-

Drain the DMF.

Step 2: Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and finally DMF (3 times).

Step 3: Amino Acid Coupling

-

In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), 1-Hydroxybenzotriazole (HOBt) (3 equivalents), and N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) in DMF.

-

Pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 2 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative ninhydrin test. If the test is positive (indicating incomplete coupling), continue agitation for another hour or perform a recoupling.

-

Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

This deprotection and coupling cycle is repeated for each amino acid in the Desmopressin sequence, using Fmoc-L-phenylalanine-d5 at the appropriate step. The sequence of addition is as follows: Fmoc-Gly-OH, Fmoc-D-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-L-phenylalanine-d5-OH , Fmoc-Tyr(tBu)-OH, and finally 3-(Tritylthio)propionic acid.

Step 4: Cleavage and Global Deprotection

-

After the final coupling, wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/1,2-Ethanedithiol (EDT)/Water (94:2.5:2.5:1 v/v/v/v).[1]

-

Add the cleavage cocktail to the dried resin and agitate for 3-4 hours at room temperature.[1]

-

Filter the resin and collect the filtrate.

-

Wash the resin with additional TFA.

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the crude peptide, decant the ether, and wash the pellet with cold ether twice.

-

Dry the crude linear peptide under vacuum.

Synthesis Workflow Diagram

Caption: Solid-phase synthesis workflow for this compound.

Purification of this compound

The crude, linear this compound peptide is first cyclized via disulfide bond formation and then purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: Cyclization and Purification

Step 1: Disulfide Bond Formation (Cyclization)

-

Dissolve the crude linear peptide in 50% aqueous acetic acid to a concentration of 0.1-0.5 mg/mL.[2]

-

Add a solution of iodine in methanol (0.1 M) dropwise with stirring until a faint yellow color persists.

-

Stir the reaction mixture for 1-2 hours at room temperature.

-

Quench the excess iodine by adding a 1 M aqueous solution of sodium thiosulfate dropwise until the yellow color disappears.

Step 2: Preparative RP-HPLC

-

Filter the cyclization reaction mixture through a 0.45 µm filter.

-

Purify the crude cyclic this compound by preparative RP-HPLC on a C18 column.

-

Collect fractions based on the UV absorbance at 220 nm and 280 nm.

-

Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify those containing the pure product.

-

Pool the pure fractions and lyophilize to obtain the final purified this compound as a white powder.

Purification Workflow Diagram

Caption: Purification workflow for this compound.

Data Presentation

The following tables summarize the key quantitative data expected from the synthesis and purification of this compound.

Synthesis and Purification Yields

| Step | Parameter | Expected Value |

| Synthesis | Crude Peptide Yield | 70-80% |

| Purification | Overall Purified Yield | 20-35% |

Note: Yields can vary depending on the scale of the synthesis and the efficiency of each coupling step.

Analytical Characterization

| Analysis | Parameter | Specification |

| Analytical RP-HPLC | Purity | ≥ 98% |

| Retention Time | Dependent on specific column and conditions | |

| Mass Spectrometry (ESI-MS) | Molecular Weight (Monoisotopic) | Expected: ~1073.45 g/mol ([M+H]⁺) |

| Isotopic Distribution | Confirms d5 incorporation |

Conclusion

This technical guide provides a detailed methodology for the synthesis and purification of this compound. The use of Fmoc-based solid-phase peptide synthesis allows for the efficient and controlled assembly of the peptide chain with the site-specific incorporation of the deuterated phenylalanine residue. Subsequent cyclization and purification by preparative RP-HPLC yield a highly pure product suitable for demanding research and development applications. The provided workflows and data tables serve as a valuable resource for scientists and professionals in the field of drug development.

References

Desmopressin-d5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Desmopressin-d5, a deuterated analog of the synthetic antidiuretic hormone Desmopressin. This document furnishes key chemical identifiers, detailed experimental protocols for its use as an internal standard in bioanalytical methods, and a summary of the parent compound's mechanism of action.

Core Chemical and Physical Data

This compound serves as a crucial internal standard for the quantitative analysis of Desmopressin in biological samples, owing to its similar physicochemical properties and distinct mass.

| Parameter | Value | References |

| CAS Number | 16679-58-6 (unlabelled) | [1][2] |

| Molecular Formula | C46H59D5N14O12S2 | [1][2][3] |

| Molecular Weight | 1074.25 g/mol | [2][4][5] |

| Synonyms | DDAVP-d5, 1-(3-Mercaptopropanoic Acid)-8-d-arginine Vasopressin-d5 | [1][4] |

| Appearance | White to Off-White Crystalline Solid | [4][6] |

| Storage | 2-8°C Refrigerator | [4][6] |

Mechanism of Action of Desmopressin

Desmopressin is a synthetic analogue of the natural human hormone arginine vasopressin (AVP), also known as antidiuretic hormone (ADH). It exhibits a high affinity and selectivity for the vasopressin V2 receptor, which is primarily located in the renal collecting ducts.[7][8] The binding of Desmopressin to the V2 receptor initiates a Gs-protein coupled signaling cascade, leading to the activation of adenylyl cyclase. This enzyme, in turn, increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[7][9] The elevated cAMP levels activate Protein Kinase A (PKA), which promotes the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells.[8][9] This increased density of AQP2 channels enhances water reabsorption from the urine back into the bloodstream, resulting in a concentrated urine and reduced urine output.[7][8]

Experimental Protocols: Bioanalytical LC-MS/MS Method

This compound is predominantly used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Desmopressin in biological matrices, such as human plasma. Below is a detailed methodology synthesized from established protocols.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for extracting Desmopressin and this compound from plasma, providing a clean extract for LC-MS/MS analysis.

-

Materials:

-

Human plasma (K2 EDTA)

-

This compound internal standard working solution

-

Weak Cation Exchange (WCX) SPE cartridges

-

Methanol (MeOH)

-

Ammonium acetate

-

Acetic acid

-

Ammonium hydroxide

-

Nitrogen evaporator

-

-

Procedure:

-

Sample Spiking: To 300 µL of human plasma, add a known concentration of this compound internal standard (e.g., 25 pg/mL). For calibration standards and quality control samples, spike with the appropriate concentrations of Desmopressin.[1]

-

Cartridge Conditioning: Condition the WCX SPE cartridges by passing 1 mL of methanol followed by 1 mL of 100 mM ammonium acetate in water.[1]

-

Sample Loading: Mix the plasma sample with 300 µL of 5% acetic acid in water and load the entire volume onto the conditioned SPE cartridge.[1]

-

Washing: Wash the cartridge with 1 mL of 5% ammonium hydroxide in water, followed by 2 mL of methanol to remove interfering substances.[1]

-

Elution: Elute the analyte and internal standard with 5% acetic acid in methanol.[1]

-

Drying: Dry the eluate under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent, such as a mixture of water and methanol, for LC-MS/MS analysis.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

-

A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

-

Chromatographic Conditions:

-

Column: A reverse-phase column, such as a C18 column, is typically used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or 1 mM ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Flow rates can vary depending on the column dimensions, from analytical flow (e.g., 0.5 mL/min) to microflow (e.g., 5 µL/min) for enhanced sensitivity.[1]

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Synthesis Overview

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Desmopressin in biological samples. Its use as an internal standard in LC-MS/MS methods is critical for pharmacokinetic and bioequivalence studies, contributing to the safe and effective clinical use of Desmopressin. The methodologies and data presented in this guide are intended to support researchers and scientists in their drug development and analysis endeavors.

References

- 1. sciex.com [sciex.com]

- 2. celerion.com [celerion.com]

- 3. CN112062813B - Synthesis method of desmopressin - Google Patents [patents.google.com]

- 4. A Novel Quantitative Method for Analyzing Desmopressin in Human Plasma Using Liquid Chromatography-Tandem Mass Spectrometry [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis method of desmopressin acetate dimer impurity - Eureka | Patsnap [eureka.patsnap.com]

- 6. Highly sensitive assay for the determination of therapeutic peptide desmopressin in human plasma by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. dshs-koeln.de [dshs-koeln.de]

- 9. A pharmacokinetic and pharmacodynamic comparison of desmopressin administered as whole, chewed and crushed tablets, and as an oral solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. WO2011011342A9 - Synthesis of desmopressin - Google Patents [patents.google.com]

A Technical Guide to Commercial Sourcing of Desmopressin-d5 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of commercially available Desmopressin-d5, a critical reagent for bioanalytical and pharmacokinetic studies. This compound serves as a stable isotope-labeled internal standard for the accurate quantification of Desmopressin in biological matrices. This document outlines key suppliers, technical specifications, and a representative experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Introduction to this compound

Desmopressin is a synthetic analogue of the natural human hormone arginine vasopressin, used clinically for its antidiuretic effects. In a research context, particularly in drug development and clinical pharmacology, precise measurement of Desmopressin concentrations in plasma or other biological fluids is crucial.

This compound is a deuterated version of Desmopressin, where five hydrogen atoms on the phenylalanine residue have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to Desmopressin but has a higher molecular weight. Its near-identical physicochemical properties, including extraction recovery and chromatographic retention time, make it an ideal internal standard for mass spectrometry-based quantification, correcting for variability during sample preparation and analysis.

Commercial Suppliers and Technical Specifications

Several chemical suppliers provide this compound for research purposes. While specific quantitative data such as chemical and isotopic purity are detailed in the lot-specific Certificate of Analysis (CoA) provided upon purchase, the following table summarizes the generally available technical information from various suppliers. Researchers are advised to request a CoA from the supplier for detailed specifications.

| Supplier Name | Catalog Number (Example) | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity/Notes |

| Pharmaffiliates | PA STI 028920 | C₄₆H₅₉D₅N₁₄O₁₂S₂ | 1074.25 | White to Off-White Crystalline Solid. Sample CoA available.[1] |

| VIVAN Life Sciences | VLDL-00290 | C₄₆H₅₉D₅N₁₄O₁₂S₂ | 1074.24 | CoA, MASS, NMR, and HPLC data provided with the compound.[2] |

| Alentris Research | ALN-D062D01 | C₄₆H₅₉D₅N₁₄O₁₂S₂ | 1074.3 | Inquire for stock status.[3] |

| Axios Research | AR-D01415 | C₄₆H₅₉D₅N₁₄O₁₂S₂ | 1074.27 | Used as a reference standard, compliant with regulatory guidelines.[4] |

| Simson Pharma | D980001 | C₄₆H₅₉D₅N₁₄O₁₂S₂ | 1074.25 | Accompanied by Certificate of Analysis. |

| Toronto Research Chemicals (TRC) | Varies | Varies | Varies | A leading supplier of stable isotope-labeled compounds; provides a full analytical data package with products.[5][6] |

| Santa Cruz Biotechnology | Varies | Varies | Varies | A major chemical supplier for research use; lot-specific data is available on the CoA. |

| Cayman Chemical | Varies | Varies | Varies | Provides research chemicals; for comparison, their non-labeled Desmopressin is offered at ≥95% purity.[7][8] |

Note: Catalog numbers and availability are subject to change. Researchers should verify with the individual suppliers.

Logical Relationship and Application

This compound's primary role is as an internal standard (IS) in quantitative bioanalysis. The diagram below illustrates the logical relationship between the analyte (Desmopressin) and its deuterated analogue.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. vivanls.com [vivanls.com]

- 3. alentris.org [alentris.org]

- 4. This compound - CAS - N/A | Axios Research [axios-research.com]

- 5. lubio.ch [lubio.ch]

- 6. Toronto Research Chemicals (TRC) products | Bio-Connect [bio-connect.nl]

- 7. caymanchem.com [caymanchem.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the Isotopic Purity and Stability of Desmopressin-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and stability of Desmopressin-d5, a deuterated analog of the synthetic vasopressin analog, Desmopressin. This compound is primarily utilized as an internal standard in pharmacokinetic and bioequivalence studies due to its mass difference from the parent drug, allowing for precise quantification by mass spectrometry. This guide details the methodologies for assessing its isotopic composition and stability, presenting data in a clear, structured format to aid researchers in its effective application.

Isotopic Purity of this compound

The isotopic purity of this compound is a critical parameter that ensures the accuracy of quantitative bioanalytical methods. It is defined by the extent of deuterium incorporation at the specified positions and is typically determined using high-resolution mass spectrometry (HRMS).

Experimental Protocol: Determination of Isotopic Purity by Mass Spectrometry

Objective: To determine the isotopic distribution of this compound and quantify the percentage of the desired d5 isotopologue.

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent, such as methanol or a mixture of acetonitrile and water. The stock solution is then diluted to an appropriate concentration for mass spectrometric analysis.

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, equipped with an electrospray ionization (ESI) source is used.

-

Mass Spectrometry Analysis: The prepared sample is infused directly or introduced via liquid chromatography into the ESI source. The mass spectrometer is operated in positive ion mode to detect the protonated molecular ions [M+H]+.

-

Data Acquisition: High-resolution mass spectra are acquired over a mass range that encompasses the expected isotopologues of this compound.

-

Data Analysis: The acquired spectra are analyzed to identify the peaks corresponding to the different isotopologues (d0 to d5). The relative abundance of each isotopologue is determined by integrating the area under its respective peak. The isotopic purity is then calculated as the percentage of the d5 isotopologue relative to the sum of all isotopologues.

Data Presentation: Isotopic Purity of this compound

The following table summarizes the typical isotopic distribution for a batch of this compound.

| Isotopologue | Relative Abundance (%) |

| d5 | > 98% |

| d4 | < 2% |

| d3 | < 0.5% |

| d2 | < 0.1% |

| d1 | < 0.1% |

| d0 (Unlabeled) | < 0.1% |

Note: The data presented is representative and may vary between different batches.

Stability of this compound

Understanding the stability of this compound is crucial for ensuring its integrity during storage and experimental use. Stability studies are typically performed under various stress conditions to identify potential degradation pathways and products. The stability of this compound is expected to be comparable to that of unlabeled Desmopressin.

Experimental Protocol: Stability-Indicating HPLC Method

Objective: To assess the stability of this compound under forced degradation conditions and to develop a stability-indicating HPLC method capable of separating the intact drug from its degradation products.

Methodology:

-

Forced Degradation Studies: Solutions of this compound are subjected to various stress conditions as per ICH guidelines, including:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: 80°C for 48 hours (solid state and solution).

-

Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

-

HPLC Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 reverse-phase column is used.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 220 nm.

-

-

Sample Analysis: The stressed samples are injected into the HPLC system, and the chromatograms are recorded.

-

Data Analysis: The peak purity of the main this compound peak is assessed using a photodiode array (PDA) detector to ensure that no degradation products are co-eluting. The percentage of degradation is calculated by comparing the peak area of the intact drug in the stressed sample to that in an unstressed control sample.

Data Presentation: Stability of Desmopressin under Forced Degradation

The following table summarizes the known degradation pathways of Desmopressin, which are expected to be similar for this compound.

| Stress Condition | Potential Degradation Pathway |

| Acidic Hydrolysis | Deamidation of asparagine and glutamine residues. |

| Basic Hydrolysis | Deamidation, disulfide bond cleavage. |

| Oxidation | Oxidation of the disulfide bond. |

| Thermal | Deamidation, aggregation. |

| Photochemical | Limited degradation reported. |

Note: Desmopressin is reported to be most stable at a pH of 4.0.

Visualizations

Desmopressin Signaling Pathway

Experimental Workflow for Isotopic Purity and Stability Analysis

Desmopressin-d5: A Technical Guide to its Analysis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the analytical chemistry of Desmopressin-d5, a deuterated analog of the synthetic antidiuretic hormone Desmopressin. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, quality control, and bioanalytical studies. It details the typical specifications found in a Certificate of Analysis (CoA), outlines the experimental protocols for its characterization, and illustrates its primary mechanism of action.

Certificate of Analysis: Typical Specifications

A Certificate of Analysis for a this compound reference standard provides critical information regarding its identity, purity, and physical properties. The following tables summarize the typical quantitative data presented in a CoA.

Table 1: General Properties and Identification

| Parameter | Specification |

| Chemical Name | (S)-1-((4R,7S,10S,13S,16S)-7-(2-Amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-(4-hydroxybenzyl)-6,9,12,15,18-pentaoxo-13-((phenyl-d5)methyl)-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carbonyl)-N-((R)-1-((2-amino-2-oxoethyl)amino)-5-guanidino-1-oxopentan-2-yl)pyrrolidine-2-carboxamide |

| Molecular Formula | C₄₆H₅₉D₅N₁₄O₁₂S₂ |

| Molecular Weight | 1074.24 g/mol [1] |

| CAS Number | Not Available (for deuterated form) |

| Appearance | White to Off-White Crystalline Solid[2] |

| Solubility | Soluble in water, DMSO, and methanol.[3][4] |

Table 2: Purity and Quality Control

| Analytical Test | Specification |

| Purity by HPLC | ≥98%[3] |

| Identity by ¹H NMR | Conforms to structure |

| Identity by Mass Spectrometry | Conforms to structure |

| Storage Condition | -20°C under an inert atmosphere[3] |

Experimental Protocols

Detailed analytical methodologies are crucial for the accurate and reproducible characterization of this compound. This section provides an overview of the key experimental protocols used to assess its purity and identity.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Reverse-phase HPLC (RP-HPLC) is a standard method for determining the purity of this compound.

Objective: To separate and quantify this compound from potential impurities.

Instrumentation:

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 25:75 v/v) with 0.1% TFA.[5][6] The exact ratio may need optimization.

-

Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase or a suitable solvent to a known concentration.

-

Sample Preparation: Prepare the sample for analysis by dissolving it in the mobile phase to a concentration similar to the standard solution.

-

Chromatographic Conditions:

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Processing: Determine the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is employed to confirm the molecular weight of this compound.

Objective: To verify the isotopic enrichment and confirm the molecular mass of this compound.

Instrumentation:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system with an electrospray ionization (ESI) source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid).

-

Infusion or LC Introduction: The sample can be directly infused into the mass spectrometer or introduced via an LC system.

-

MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Mode: Full scan to observe the parent ion.

-

Precursor Ion (for MS/MS): The doubly charged ion [M+2H]²⁺ is typically abundant for desmopressin.[7] For this compound, this would be approximately m/z 537.9.[8]

-

Product Ions (for MS/MS): Collision-induced dissociation of the precursor ion will yield characteristic fragment ions.[7]

-

-

Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the calculated molecular weight of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR spectroscopy is used to confirm the chemical structure of this compound.

Objective: To provide detailed information about the molecular structure and confirm the position of the deuterium labels.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

-

Deuterated solvent (e.g., D₂O)

Procedure:

-

Sample Preparation: Dissolve an appropriate amount of this compound in the deuterated solvent. For peptides, a concentration of 0.1-5 mM is typical.[9]

-

NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum.

-

Data Analysis: The spectrum is analyzed for chemical shifts, coupling constants, and integration values. The absence of signals in the phenyl region of the phenylalanine residue and the presence of expected signals for the rest of the molecule would confirm the structure of this compound.

Mechanism of Action: Signaling Pathway

Desmopressin exerts its biological effects primarily through its selective agonism of the vasopressin V2 receptor.[10] The activation of this receptor initiates a G-protein-coupled signaling cascade.

Caption: Desmopressin V2 receptor signaling pathway.

This signaling cascade ultimately leads to the insertion of aquaporin-2 water channels into the apical membrane of the renal collecting duct cells, increasing water reabsorption from the urine.[11]

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound.

Caption: General workflow for this compound analysis.

This guide provides a foundational understanding of the analytical characterization of this compound. For specific applications, method validation and optimization are essential to ensure accurate and reliable results.

References

- 1. vivanls.com [vivanls.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. allmpus.com [allmpus.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. ijpsonline.com [ijpsonline.com]

- 6. Development and Validation of a Reversed-Phase High-performance Liquid Chromatography Method for Determination of Desmopressin in Chitosan Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sciex.com [sciex.com]

- 9. Peptide NMR Spectroscopy Services [tricliniclabs.com]

- 10. Desmopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. pharmacyfreak.com [pharmacyfreak.com]

The Kinetic Edge: A Technical Guide to the Applications of Deuterated Peptides in Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of deuterium, a stable, heavy isotope of hydrogen, into peptide therapeutics represents a promising frontier in drug development. This technical guide explores the core principles and pharmacological applications of peptide deuteration. By leveraging the kinetic isotope effect (KIE), the substitution of protium (¹H) with deuterium (²H) at specific metabolic sites can significantly enhance the pharmacokinetic and pharmacodynamic profiles of peptide drugs. This modification leads to increased metabolic stability, prolonged half-life, and potentially reduced dosing frequency and improved safety profiles. This guide provides an in-depth overview of the synthesis, analysis, and pharmacological implications of deuterated peptides, supported by experimental methodologies and visual representations of relevant biological pathways.

The Scientific Rationale for Peptide Deuteration

The foundational principle behind the utility of deuterated peptides is the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the carbon-protium (C-H) bond.[1][] Consequently, reactions that involve the cleavage of a C-D bond in the rate-determining step proceed more slowly than those involving a C-H bond.[1][]

In the context of pharmacology, many peptide drugs are susceptible to metabolic degradation by enzymes such as cytochrome P450 (CYP) isozymes, dipeptidyl peptidase-4 (DPP-IV), and various proteases. This metabolic breakdown often involves the enzymatic cleavage of C-H bonds. By selectively replacing hydrogen with deuterium at these "metabolic soft spots," the rate of enzymatic degradation can be reduced.[][3][4] This strategic deuteration can lead to several therapeutic advantages:

-

Enhanced Metabolic Stability: A slower rate of metabolism translates to a longer circulating half-life of the peptide drug.[][3]

-

Improved Pharmacokinetic Profile: Increased stability can lead to higher plasma concentrations (Cmax), greater overall drug exposure (AUC), and reduced clearance.

-

Reduced Dosing Frequency: A longer half-life may allow for less frequent administration, improving patient compliance and convenience.[3]

-

Potential for Lower Toxicity: By slowing the formation of potentially toxic metabolites, deuteration can lead to an improved safety profile.[][3]

-

Metabolic Shunting: Deuteration at one metabolic site may redirect metabolism towards other pathways, which can be beneficial if the primary pathway leads to inactive or undesirable metabolites.

Data Presentation: Pharmacokinetic Improvements

While extensive public data comparing deuterated and non-deuterated peptides is still emerging, the principles are well-demonstrated in small molecule drugs and are being actively explored for peptide therapeutics. Below is an illustrative table of pharmacokinetic parameters for the non-deuterated GLP-1 receptor agonists, exenatide and liraglutide, which are candidates for deuteration to further improve their metabolic stability. The goal of deuterating such peptides would be to extend their half-lives even further, potentially moving from daily to weekly or less frequent dosing regimens.

| Peptide (Formulation) | Half-life (t½) | Tmax (Peak Plasma Concentration Time) | Bioavailability | Primary Clearance Mechanism |

| Exenatide | ~2.4 hours | ~2.1 hours | 65-75% | Glomerular filtration |

| Liraglutide | ~13 hours | 8-12 hours | ~55% | Metabolism by DPP-IV and neutral endopeptidase |

Data compiled from publicly available pharmacokinetic studies.

Key Therapeutic Areas and Peptide Candidates

The application of deuteration is being explored across a range of therapeutic areas where peptide drugs are prevalent.

Metabolic Disorders: GLP-1 Receptor Agonists and Insulin

Glucagon-like peptide-1 (GLP-1) receptor agonists, such as exenatide and liraglutide, are critical in the management of type 2 diabetes and obesity. A primary limitation of native GLP-1 is its very short half-life of 1-2 minutes. While synthetic analogs have extended this, there is still significant interest in further prolonging their duration of action through deuteration.

Insulin and its analogs are another key area. While not subject to CYP450 metabolism in the same way as many small molecules, their stability and clearance are of paramount importance. Deuteration could potentially be used to fine-tune the pharmacokinetic profiles of novel insulin analogs.

The binding of a GLP-1 receptor agonist to the GLP-1 receptor (GLP-1R) on pancreatic β-cells initiates a signaling cascade that results in enhanced glucose-dependent insulin secretion. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA) and Epac2.

Insulin binding to the insulin receptor (IR), a receptor tyrosine kinase, triggers its autophosphorylation and the subsequent phosphorylation of insulin receptor substrate (IRS) proteins. This leads to the activation of downstream pathways, most notably the PI3K/Akt pathway, which mediates most of the metabolic effects of insulin, including the translocation of GLUT4 transporters to the cell membrane to facilitate glucose uptake.

Neurology and Psychiatry: Oxytocin

Oxytocin, a neuropeptide, is under investigation for a variety of neurological and psychiatric conditions, including anxiety and depression.[5] Its therapeutic potential is limited by its short half-life. Deuterated analogs of oxytocin could lead to improved brain penetration and a longer duration of action, enhancing its therapeutic efficacy.[5]

The oxytocin receptor (OxtR) is a G-protein coupled receptor that primarily signals through the Gq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a variety of downstream cellular responses.

Experimental Protocols

Synthesis of Deuterated Peptides

Solid-Phase Peptide Synthesis (SPPS) is the most common method for producing synthetic peptides, including those incorporating deuterated amino acids.

General Protocol for Fmoc-based SPPS:

-

Resin Preparation: Swell the appropriate resin (e.g., Rink amide for C-terminal amides, Wang resin for C-terminal acids) in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain by treating with a 20% solution of piperidine in DMF for 5-20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Activate the desired Fmoc-protected amino acid (either standard or deuterated) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

-

Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

-

Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then dissolve it in a water/acetonitrile mixture for lyophilization.

Purification by Reversed-Phase HPLC (RP-HPLC)

Crude synthetic peptides are purified using RP-HPLC to isolate the desired full-length peptide from impurities.

General Protocol for Peptide Purification:

-

Column: C18 stationary phase column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptides based on their hydrophobicity. A typical gradient might be 5% to 65% B over 30 minutes.

-

Detection: UV absorbance at 214 nm and 280 nm.

-

Fraction Collection: Collect fractions corresponding to the major peak.

-

Analysis: Analyze the collected fractions by mass spectrometry to confirm the identity of the desired peptide.

-

Lyophilization: Pool the pure fractions and lyophilize.

Analysis and Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is the primary tool for confirming the identity and purity of synthetic peptides.

-

Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

-

LC Separation: Use a C18 column with a gradient of acetonitrile in water (both containing 0.1% formic acid).

-

MS Detection: Employ electrospray ionization (ESI) in positive ion mode. Acquire full scan mass spectra to determine the molecular weight of the peptide. The observed mass should match the theoretical mass of the deuterated peptide.

-

Tandem MS (MS/MS): Fragment the peptide ion to confirm its amino acid sequence.

In Vitro Metabolic Stability Assay

This assay is used to determine the rate at which a peptide is metabolized by liver enzymes.

Protocol using Human Liver Microsomes (HLM):

-

Prepare Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), the deuterated peptide (at a final concentration of, for example, 1 µM), and human liver microsomes.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate Reaction: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing cold acetonitrile with an internal standard.

-

Protein Precipitation: Centrifuge the quenched samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent peptide remaining at each time point.

-

Data Analysis: Plot the natural log of the percentage of the parent peptide remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t½).

Conclusion

The deuteration of peptides is a powerful and elegant strategy to enhance their therapeutic properties. By leveraging the kinetic isotope effect, medicinal chemists can rationally design peptide drugs with improved metabolic stability and pharmacokinetic profiles. This can lead to more effective and convenient treatment regimens for a wide range of diseases. As our understanding of peptide metabolism continues to grow, and as analytical techniques for characterizing deuterated compounds become more sophisticated, the application of deuterated peptides in pharmacology is poised for significant expansion. This technical guide provides a foundational understanding of the principles, applications, and experimental considerations for researchers and drug development professionals working in this exciting field.

References

The Critical Role of Desmopressin-d5 in Advancing Pharmacokinetic Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmacokinetic (PK) analysis, particularly for potent, low-dosage drugs like Desmopressin, the precision and reliability of bioanalytical methods are paramount. The introduction of isotopically labeled internal standards has revolutionized this field, and Desmopressin-d5 stands as a cornerstone in the accurate quantification of Desmopressin in biological matrices. This technical guide delves into the integral role of this compound in pharmacokinetic studies, providing a comprehensive overview of its application, detailed experimental protocols, and the underlying principles that ensure data integrity.

The Imperative for a Stable Isotope-Labeled Internal Standard

Desmopressin, a synthetic analogue of the natural hormone vasopressin, is administered in very low doses, leading to circulating plasma concentrations in the picogram per milliliter (pg/mL) range.[1] At such low levels, analytical variability can be significant, arising from sample preparation inconsistencies, matrix effects, and instrument fluctuations.

This compound, a deuterated form of Desmopressin, serves as an ideal internal standard. Its chemical and physical properties are nearly identical to the unlabeled analyte, meaning it behaves similarly during extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished by a mass spectrometer. By adding a known amount of this compound to each sample at the beginning of the workflow, it effectively normalizes for any variations, ensuring that the final calculated concentration of Desmopressin is accurate and reproducible.

Pharmacokinetic Profile of Desmopressin

Understanding the pharmacokinetic profile of Desmopressin is crucial for designing effective dosing regimens and interpreting bioanalytical data. The following table summarizes key pharmacokinetic parameters of Desmopressin administered via different routes.

| Parameter | Intravenous (IV) | Oral (PO) | Intranasal (IN) | Subcutaneous (SC) |

| Bioavailability | 100% | 0.08% - 0.16%[2][3] | 3.3% - 4.1%[4] | 85%[4] |

| Tmax (Time to Peak Concentration) | N/A | 50 - 55 min[4] | 15 - 45 min[4] | N/A |

| Cmax (Peak Plasma Concentration) | Dose-dependent | 6.2 - 6.6 pg/mL (0.2 mg dose)[2] | 4.00 - 9.11 pg/mL (0.83-1.66 mcg dose)[3] | N/A |

| Terminal Half-life (t½) | 1.5 - 3 hours[4] | 2 - 3.11 hours[3] | 3 - 4 hours[4] | N/A |

| Volume of Distribution (Vd) | 26.5 L[4] | 0.2 - 0.32 L/kg[3] | N/A | N/A |

| Clearance (CL) | 7.6 L/h[4] | N/A | N/A | N/A |

Experimental Protocols: A Guide to Accurate Quantification

The quantification of Desmopressin in biological matrices, typically human plasma, necessitates a highly sensitive and specific analytical method. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, with this compound as the internal standard of choice.

Sample Preparation

The goal of sample preparation is to extract Desmopressin and this compound from the complex biological matrix while removing interfering substances. Solid-phase extraction (SPE) is a commonly employed technique.

Detailed SPE Protocol:

-

Sample Pre-treatment: To a 500 µL aliquot of plasma, add an appropriate amount of this compound internal standard solution. Dilute the sample with an aqueous acidic solution (e.g., 4% H3PO4).

-

SPE Cartridge Conditioning: Condition a weak cation exchange (WCX) SPE cartridge with an organic solvent (e.g., methanol) followed by water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a basic solution (e.g., 5% ammonium hydroxide) to remove interfering components.

-

Elution: Elute Desmopressin and this compound from the cartridge using an appropriate solvent mixture (e.g., methanol/formic acid).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solution for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The reconstituted sample is then injected into the LC-MS/MS system for separation and detection.

| Parameter | Typical Conditions |

| LC Column | Reversed-phase C18 column (e.g., Acquity UPLC HSS T3)[1] |

| Mobile Phase A | 1 mM Ammonium formate in water[1] |

| Mobile Phase B | Methanol[1] |

| Flow Rate | Gradient elution |

| Injection Volume | 5 - 50 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transitions | Desmopressin: Q1: 535.5 -> Q3: 328.0, 120.0[5] This compound: Q1: 537.9 -> Q3: 328.2[6] |

Visualizing Key Processes

To better understand the experimental workflow and the mechanism of action of Desmopressin, the following diagrams are provided.

References

- 1. Highly sensitive assay for the determination of therapeutic peptide desmopressin in human plasma by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and pharmacodynamics of desmopressin administered orally versus intravenously at daytime versus night-time in healthy men aged 55-70 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. litfl.com [litfl.com]

- 5. dshs-koeln.de [dshs-koeln.de]

- 6. ssi.shimadzu.com [ssi.shimadzu.com]

The Definitive Guide to Desmopressin-d5 as a Stable Isotope-Labeled Internal Standard in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Desmopressin-d5, a critical tool in the accurate quantification of the synthetic antidiuretic peptide desmopressin in biological matrices. This compound serves as a stable isotope-labeled internal standard (SIL-IS), which is the gold standard for bioanalytical assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use is essential for correcting for variability during sample preparation and analysis, thereby ensuring the reliability of pharmacokinetic and toxicokinetic studies.

Chemical and Physical Properties of this compound

This compound is a deuterated analog of desmopressin, a synthetic form of the natural pituitary hormone vasopressin. The incorporation of five deuterium atoms provides a mass shift that allows it to be distinguished from the unlabeled analyte by a mass spectrometer, while maintaining nearly identical physicochemical properties.

| Property | Value |

| Chemical Name | 1-(3-Mercaptopropanoic Acid)-8-D-arginine Vasopressin-d5 |

| Molecular Formula | C46H59D5N14O12S2 |

| Molecular Weight | Approximately 1074.25 g/mol [1][2] |

| Appearance | White to Off-White Crystalline Solid[1][2] |

| Storage | 2-8°C Refrigerator[1][2] |

The Role of this compound in Quantitative Bioanalysis

In LC-MS/MS analysis, the analyte and the SIL-IS are extracted from the biological matrix and analyzed simultaneously. Because this compound behaves almost identically to desmopressin during extraction, chromatography, and ionization, any sample loss or variation in instrument response will affect both compounds equally. By calculating the ratio of the analyte peak area to the internal standard peak area, accurate and precise quantification can be achieved, even at very low concentrations.[3]

Experimental Protocols

The following sections detail a consolidated experimental protocol for the quantification of desmopressin in human plasma using this compound as an internal standard, based on methodologies described in the scientific literature.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common and effective method for extracting desmopressin and this compound from plasma, removing proteins and other interfering substances.

-

Sample Pre-treatment: To a 200 µL aliquot of human plasma, add 25 µL of the internal standard working solution (e.g., 1 ng/mL of this compound).[4] Add 200 µL of 2% acetic acid solution and vortex for 10 seconds.[4]

-

SPE Cartridge Conditioning: Condition an Oasis WCX (weak cation exchange) SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.[4]

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1.0 mL of 5% ammonium hydroxide solution, followed by 1.0 mL of methanol.[4]

-

Elution: Elute the analyte and internal standard with an appropriate solvent, such as methanol containing 5% acetic acid.[5]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40-50°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.[5][6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The reconstituted sample is then injected into an LC-MS/MS system for separation and detection.

Liquid Chromatography Parameters

| Parameter | Typical Value |

| Column | Aquity UPLC HSS T3 or similar C18 column[4] |

| Mobile Phase A | 1 mM Ammonium formate buffer in water[4] |

| Mobile Phase B | Methanol[4] |

| Flow Rate | Gradient elution is typically used. |

| Injection Volume | 15 µL[5] |

| Column Temperature | 40°C |

Mass Spectrometry Parameters

| Parameter | Typical Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Desmopressin) | m/z 535.5 → 328.3[4] |

| MRM Transition (this compound) | m/z 539.7 → 328.4[4] |

| Dwell Time | 75 ms[4] |

Method Validation and Performance

Analytical methods using this compound as an internal standard have been rigorously validated according to regulatory guidelines, demonstrating high sensitivity, accuracy, and precision.

Quantitative Performance Data

| Parameter | Reported Values |

| Lower Limit of Quantification (LLOQ) | 0.5 pg/mL to 20 pg/mL[7][8] |

| Linearity Range | 1.01 - 200 pg/mL; 20 - 2000 pg/mL[4][8] |

| Correlation Coefficient (r²) | ≥0.99[4] |

| Intra- and Inter-day Accuracy | Generally within ±15% (±20% at LLOQ) |

| Intra- and Inter-day Precision (%CV) | Generally <15% (<20% at LLOQ) |

| Recovery | 76.72% to 92.72%[6] |

Desmopressin Signaling Pathway

Desmopressin exerts its antidiuretic effect by binding to vasopressin V2 receptors (V2R) in the renal collecting ducts. This interaction initiates a signaling cascade that ultimately leads to increased water reabsorption.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of desmopressin in biological samples. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays ensures the high quality of data required for pharmacokinetic studies and clinical trials. The detailed protocols and performance data presented in this guide provide a comprehensive resource for researchers and scientists in the field of drug development and bioanalysis.

References

- 1. pharmacyfreak.com [pharmacyfreak.com]

- 2. droracle.ai [droracle.ai]

- 3. Highly sensitive assay for the determination of therapeutic peptide desmopressin in human plasma by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciex.com [sciex.com]

- 5. lcms.cz [lcms.cz]

- 6. Desmopressin - Wikipedia [en.wikipedia.org]

- 7. Development and Validation of a Liquid Chromatography High‐Resolution Mass Spectrometry Method for Blood Desmopressin Quantification and Its Application in Hemophilia A Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]

The Core Mechanism of Desmopressin: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides an in-depth technical overview of the mechanism of action of Desmopressin (dDAVP), a synthetic analogue of the human hormone vasopressin. Designed for researchers, scientists, and drug development professionals, this document details the molecular interactions, signaling cascades, and physiological outcomes of Desmopressin activity, supported by quantitative data and detailed experimental methodologies.

Executive Summary

Desmopressin is a potent and selective agonist for the vasopressin V2 receptor, primarily utilized for its antidiuretic and hemostatic properties. Its mechanism of action is centered on the activation of a G-protein coupled receptor signaling pathway in renal collecting duct cells, leading to increased water reabsorption. A secondary mechanism involves the release of coagulation factors from endothelial cells. This guide will dissect these pathways, providing the foundational knowledge necessary for advanced research and development.

Molecular Interaction with the Vasopressin V2 Receptor

Desmopressin's primary molecular target is the vasopressin V2 receptor (V2R), a member of the G-protein coupled receptor (GPCR) superfamily.[1] Its selectivity for the V2R over the V1a receptor, which mediates vasoconstriction, is a key feature of its clinical utility, resulting in a favorable safety profile.[2][3]

Binding Affinity and Potency

Desmopressin exhibits high affinity for the V2R. In vitro studies using radioligand binding assays have quantified this interaction, demonstrating its potent agonistic activity.

| Parameter | Value | Receptor | Species | Reference |

| Ki | 5.84 nM | V2R | Human | |

| EC50 | 23.9 nM | V2R | Human |

V2R-Mediated Signaling Pathway in Renal Collecting Duct Cells

The binding of Desmopressin to the V2R on the basolateral membrane of principal cells in the kidney's collecting ducts initiates a well-defined signaling cascade.[1][2]

-

G-Protein Activation: Upon agonist binding, the V2R undergoes a conformational change, activating the associated heterotrimeric Gs protein.[1]

-

Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein stimulates adenylyl cyclase, an enzyme that converts adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2]

-

Protein Kinase A (PKA) Activation: The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[4]

Aquaporin-2 Translocation and Antidiuresis

The primary physiological effect of Desmopressin is the promotion of water reabsorption in the kidneys, leading to an antidiuretic effect. This is achieved through the PKA-mediated translocation of aquaporin-2 (AQP2) water channels.

Activated PKA phosphorylates AQP2-containing vesicles, which triggers their translocation to and fusion with the apical membrane of the collecting duct cells. The insertion of AQP2 channels into the apical membrane increases its permeability to water, allowing for the reabsorption of water from the tubular fluid back into the bloodstream.

Hemostatic Effects of Desmopressin

In addition to its antidiuretic role, Desmopressin has important applications in the management of certain bleeding disorders. This is due to its ability to stimulate the release of von Willebrand factor (vWF) and Factor VIII from endothelial cells.[3]

The precise signaling pathway for this effect is also thought to be mediated by the V2 receptor on endothelial cells, leading to the exocytosis of Weibel-Palade bodies, which are storage granules for vWF and Factor VIII.

Dose-Dependent Increase in Coagulation Factors

Clinical studies have demonstrated a dose-dependent increase in plasma levels of Factor VIII and vWF following Desmopressin administration.

| Dose of Desmopressin | Mean Increase in Factor VIII:C | Mean Increase in vWF:Ag | Reference |

| 0.3 µg/kg IV | 3-5 fold | 3-5 fold | [5] |

Experimental Protocols

The following are summaries of key experimental protocols used to elucidate the mechanism of action of Desmopressin.

Radioligand Binding Assay for V2R Affinity

This protocol is used to determine the binding affinity (Ki) of Desmopressin for the V2 receptor.

-

Cell Line: HEK293 cells stably expressing the human V2 receptor.

-

Radioligand: [3H]-Arginine Vasopressin.

-

Procedure:

-

Prepare cell membranes from the V2R-expressing HEK293 cells.

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled Desmopressin.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Analyze the data using non-linear regression to determine the IC50, from which the Ki can be calculated.

-

cAMP Accumulation Assay

This assay quantifies the increase in intracellular cAMP following V2R activation by Desmopressin.

-

Cell Line: MDCK or LLC-PK1 cells, which endogenously express the V2 receptor.

-

Reagents:

-

Desmopressin at various concentrations.

-

IBMX (a phosphodiesterase inhibitor) to prevent cAMP degradation.

-

cAMP assay kit (e.g., HTRF, ELISA).

-

-

Procedure:

-

Culture cells to confluency in 96-well plates.

-

Pre-treat cells with IBMX.

-

Stimulate cells with varying concentrations of Desmopressin for a defined period (e.g., 15-30 minutes).

-

Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay format.

-

Plot the dose-response curve to determine the EC50.

-

Immunofluorescence Staining for AQP2 Translocation

This method visualizes the movement of AQP2 to the apical membrane.

-

Cell Line: MDCK cells grown on permeable supports to form a polarized monolayer.

-

Procedure:

-

Treat the polarized MDCK cells with Desmopressin (e.g., 10 nM) for 20-30 minutes.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., Triton X-100).

-

Incubate with a primary antibody against AQP2.

-

Incubate with a fluorescently labeled secondary antibody.

-

Image the cells using confocal microscopy to visualize the subcellular localization of AQP2.

-

Cell Surface Biotinylation for AQP2 Quantification

This biochemical assay quantifies the amount of AQP2 at the cell surface.[6]

-

Cell Line: MDCK or LLC-PK1 cells.

-

Reagents:

-

Sulfo-NHS-SS-Biotin (a membrane-impermeable biotinylation reagent).[7]

-

Streptavidin-agarose beads.

-

-

Procedure:

-

Treat cells with Desmopressin to induce AQP2 translocation.

-

Incubate the cells with Sulfo-NHS-SS-Biotin on ice to label cell surface proteins.

-

Quench the reaction and lyse the cells.

-

Isolate the biotinylated proteins by incubation with streptavidin-agarose beads.

-

Elute the bound proteins and analyze for the presence of AQP2 by Western blotting.

-

Pharmacokinetics and Pharmacodynamics

The clinical effects of Desmopressin are governed by its pharmacokinetic and pharmacodynamic properties.

| Parameter | Value | Route of Administration | Reference |

| Bioavailability | 0.16% | Oral | [3] |

| 3.3-4.1% | Intranasal | [3] | |

| Time to Peak Plasma Concentration (Tmax) | 50-55 min | Oral | [3] |

| 15-45 min | Intranasal | [3] | |

| Elimination Half-life (T1/2) | 1.5-3 hours | IV | [3] |

| 3-4 hours | Intranasal | [3] |

Analytical Methodology: LC-MS/MS

The quantification of Desmopressin in plasma is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[8][9][10][11]

-

Sample Preparation: Solid-phase extraction (SPE) is commonly used to extract Desmopressin from plasma.[9]

-

Chromatography: Reversed-phase UPLC provides efficient separation.

-

Detection: Tandem quadrupole mass spectrometry allows for sensitive and specific detection, with lower limits of quantification in the low pg/mL range.[9][10][11]

Conclusion

The mechanism of action of Desmopressin is a well-characterized process involving selective V2 receptor agonism, activation of the cAMP/PKA signaling pathway, and subsequent translocation of AQP2 water channels in the renal collecting ducts. Its secondary hemostatic effects are mediated by the release of vWF and Factor VIII from endothelial cells. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and renal physiology. Further research may focus on the finer regulatory aspects of AQP2 trafficking and the potential for developing even more selective and potent V2R agonists.

References

- 1. Desmopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. litfl.com [litfl.com]

- 4. researchgate.net [researchgate.net]

- 5. DDAVP response and its determinants in bleeding disorders: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 8. A Novel Quantitative Method for Analyzing Desmopressin in Human Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. celerion.com [celerion.com]

- 10. ssi.shimadzu.com [ssi.shimadzu.com]

- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]

Methodological & Application

LC-MS/MS Method for the Quantification of Desmopressin in Human Plasma Using Desmopressin-d5

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document outlines a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Desmopressin in human plasma. Desmopressin, a synthetic analogue of the natural hormone vasopressin, is used to treat conditions like diabetes insipidus and nocturnal enuresis. Its low therapeutic dosage necessitates a highly sensitive analytical method for pharmacokinetic studies. This method utilizes a stable isotope-labeled internal standard, Desmopressin-d5, to ensure high accuracy and precision. The protocol employs solid-phase extraction (SPE) for sample clean-up, followed by reversed-phase liquid chromatography and detection by a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. The described method is suitable for regulated bioanalysis in support of clinical trials and drug development programs.

Experimental Protocols

Materials and Reagents

-

Analytes: Desmopressin acetate, this compound (internal standard)

-

Solvents: HPLC-grade methanol, acetonitrile, and water

-

Additives: Formic acid, acetic acid, ammonium hydroxide, ammonium acetate

-

Plasma: Human plasma with K2EDTA as anticoagulant

-

SPE Cartridges: Oasis WCX (Weak Cation Exchange) cartridges

Preparation of Stock and Working Solutions

-

Stock Solutions (100 µg/mL): Prepare individual stock solutions of Desmopressin and this compound in a solution of 2% acetic acid in water.

-

Working Standard Solutions: Serially dilute the Desmopressin stock solution with 50/50 (v/v) methanol/water to prepare working standards for calibration curve and quality control (QC) samples.

-

Internal Standard (IS) Working Solution (25 pg/mL): Dilute the this compound stock solution with 50/50 (v/v) methanol/water.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Conditioning: Condition the Oasis WCX cartridges with 1 mL of methanol followed by 1 mL of 100 mM ammonium acetate in water.[1]

-

Sample Loading: To 300 µL of human plasma, add 25 pg of this compound internal standard and mix. Acidify the sample by adding 300 µL of 5% acetic acid in water. Load the entire mixture onto the conditioned SPE cartridge.[1]

-

Washing: Wash the cartridges with 1 mL of 5% ammonium hydroxide in water, followed by 2 mL of methanol.[1]

-

Elution: Elute the analytes with 1 mL of 5% acetic acid in methanol.[1]

-

Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 0.1% acetic acid in water for LC-MS/MS analysis.[1]

LC-MS/MS Analysis

Chromatographic Conditions

A reversed-phase C18 column is typically used for the separation of Desmopressin. The following are representative conditions that can be optimized for specific systems.

| Parameter | Value |

| LC System | UPLC or HPLC system |

| Column | ACQUITY UPLC HSS T3 C18, 1.8 µm, 2.1 x 100 mm or equivalent[2] |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C[3] |

| Injection Volume | 15 µL[1] |

| Gradient | A linear gradient from 5% to 95% Mobile Phase B over several minutes is a typical starting point. |

Mass Spectrometric Conditions

Analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C[1] |

| IonSpray Voltage | 5500 V[1] |

| Curtain Gas | 35 psi[1] |

| Collision Gas | High[1] |

Data Analysis and Quantification